1-(4-Trifluoromethylphenyl)piperidin-4-ol is a chemical compound notable for its unique trifluoromethyl group, which contributes to its biological activity and potential applications in pharmaceuticals. The compound is classified as a piperidin derivative, characterized by a piperidine ring substituted with a trifluoromethylphenyl group at one position and a hydroxyl group at another.
The compound can be sourced from various chemical suppliers and has been the subject of research for its potential therapeutic applications. Its classification falls under the category of nitrogen-containing heterocycles, specifically within the broader class of piperidines, which are known for their diverse biological activities.
The synthesis of 1-(4-Trifluoromethylphenyl)piperidin-4-ol can be achieved through several methods. One efficient approach involves the reaction of 4-(trifluoromethyl)acetophenone with a piperidine derivative. In a typical synthesis, the starting materials are combined in a suitable solvent under reflux conditions, often using cesium carbonate as a base to facilitate the reaction.
The molecular structure of 1-(4-Trifluoromethylphenyl)piperidin-4-ol can be represented as follows:
The compound features a piperidine ring with a hydroxyl group at the 4-position and a trifluoromethyl-substituted phenyl group at the 1-position. The presence of the trifluoromethyl group significantly influences its electronic properties and reactivity.
1-(4-Trifluoromethylphenyl)piperidin-4-ol can participate in various chemical reactions due to its functional groups. It can undergo nucleophilic substitutions, reductions, and coupling reactions. For instance, it has been involved in biocatalytic processes where it serves as an intermediate for further transformations into more complex structures .
The compound's reactivity is largely attributed to the electron-withdrawing nature of the trifluoromethyl group, which enhances its electrophilicity and facilitates reactions with nucleophiles in synthetic pathways.
The mechanism of action for 1-(4-Trifluoromethylphenyl)piperidin-4-ol is linked to its interactions with biological targets. While specific mechanisms may vary based on application, it has shown potential in modulating neurotransmitter systems due to its structural similarity to other biologically active piperidines.
Research indicates that compounds like this can affect receptor binding affinities and influence pathways related to neurotransmission, potentially leading to therapeutic effects in conditions such as anxiety or depression .
The compound is characterized by its stability under normal conditions but may require careful handling due to its potential toxicity associated with the trifluoromethyl group. Hazard statements include warnings for harmful effects upon ingestion or skin contact.
1-(4-Trifluoromethylphenyl)piperidin-4-ol has garnered interest in various fields including medicinal chemistry and pharmacology due to its potential as an active pharmaceutical ingredient (API). Its applications include:
The synthesis of 1-(4-trifluoromethylphenyl)piperidin-4-ol (molecular formula: C₁₂H₁₄F₃NO, MW: 261.24 g/mol) employs retrosynthetic disconnection at the C–N bond between the piperidine and aryl ring. This reveals two key precursors:
Alternative routes leverage 4-hydroxy-1-Boc-piperidine, with the Boc group acting as a protecting moiety for selective N-arylation. After palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination), acidic deprotection yields the target compound. This approach avoids over-alkylation and achieves >95% purity [4].
Table 1: Retrosynthetic Pathways for 1-(4-Trifluoromethylphenyl)piperidin-4-ol
Strategy | Key Precursors | Catalyst/Conditions | Advantages |
---|---|---|---|
Direct N-arylation | Piperidin-4-ol + 4-Br-C₆H₄CF₃ | Pd₂(dba)₃/XantPhos, KOtBu, 110°C | Single-step, high atom economy |
Protection route | 4-Boc-piperidin-4-ol + 4-Br-C₆H₄CF₃ | Pd(OAc)₂/BINAP, Cs₂CO₃, 80°C | Avoids diarylation byproducts |
Epoxide ring-opening enables C–O or C–N bond formation at the 4-position of the piperidine ring. When 1-(4-trifluoromethylphenyl)piperidin-4-ol reacts with epichlorohydrin under basic conditions (Cs₂CO₃, acetonitrile, reflux), the nucleophilic piperidinol oxygen attacks the less substituted carbon of the epoxide. This yields 1-((oxiran-2-yl)methyl)-4-(4-(trifluoromethyl)phenyl)piperidine—a key intermediate for further functionalization [3] [7].
Critical factors influencing regioselectivity:
Yields range from 19–50% due to competing side reactions, including epoxide hydrolysis. Parallel purification via silica gel chromatography isolates the desired adducts [3].
Asymmetric synthesis of chiral building blocks employs recombinant whole-cell biocatalysts. E. coli LXCAR-S154Y expresses a mutated carbonyl reductase that reduces prochiral ketones to enantiopure alcohols. For 4-(trifluoromethyl)acetophenone, this system achieves >99.9% enantiomeric excess (ee) of (R)-1-[4-(trifluoromethyl)phenyl]ethanol—a precursor to piperidinyl derivatives [5].
Table 2: Optimization of Biocatalytic Reduction
Parameter | Buffer System | 15% Isopropanol/Buffer | Improvement Factor |
---|---|---|---|
Substrate solubility | 16 mM | 100 mM | 6.25× |
Reaction time | 24 h | 3 h | 8× faster |
Yield | 62.5% | 99.1% | 1.6× |
Key optimizations:
Parallel synthesis generates piperidinol libraries for structure-activity relationship (SAR) studies. A representative protocol:
Table 3: Anti-Tuberculosis Activity of Piperidinol Analogs
Compound | C-Ring Substituent | MIC (μg/mL) | Cytotoxic LD₅₀ (μg/mL) | Therapeutic Index |
---|---|---|---|---|
4b | 4-Cl | 1.4 | 18.2 | 13.3 |
4m | 4-CF₃ | 1.7 | 18.7 | 11.0 |
4f | 2,5-(CH₃)₂ | 18.8 | 27.7 | 1.5 |
SAR insights:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9